Tert-butyl 8-iodooctanoate
Description
Tert-butyl 8-iodooctanoate (CAS 78774-43-3) is a halogenated ester with the molecular formula C₁₆H₃₁IO₂ and a molecular weight of 358.23 g/mol . It features a tert-butyl ester group attached to an eight-carbon chain terminating in an iodine atom. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in nucleophilic substitution or elimination reactions due to the reactive iodine moiety.
Properties
Molecular Formula |
C12H23IO2 |
|---|---|
Molecular Weight |
326.21 g/mol |
IUPAC Name |
tert-butyl 8-iodooctanoate |
InChI |
InChI=1S/C12H23IO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10H2,1-3H3 |
InChI Key |
QWCFTRJAAHAHPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCI |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the eighth carbon position makes tert-butyl 8-iodooctanoate highly susceptible to nucleophilic substitution (SN2 or SN1 mechanisms). Key reactions include:
-
Reaction with Hydroxide Ions :
This reaction produces tert-butyl 8-hydroxyoctanoate, with reaction rates influenced by steric hindrance from the bulky tert-butyl group.
-
Alkylation with Grignard Reagents :
Reacts with organomagnesium halides (e.g., RMgX) to form elongated alkyl chains. For example:Polar aprotic solvents like dimethylformamide (DMF) optimize yields.
Elimination Reactions
Under basic conditions, this compound undergoes β-elimination to form alkenes:
Key Data :
| Reaction Condition | Yield (%) | Byproduct | Source |
|---|---|---|---|
| KOH in ethanol, 80°C | 72 | HI | |
| DBU in DMF, 100°C | 85 | Isobutylene |
Radical-Mediated Reactions
The C–I bond undergoes homolytic cleavage under UV light or radical initiators (e.g., AIBN), generating iodine radicals:
These radicals participate in chain-transfer reactions or polymer crosslinking.
Mechanistic Insights :
-
Radical stability is enhanced by the electron-donating tert-butyl group.
Thermal Decomposition
At elevated temperatures (>150°C), thermal decomposition occurs via elimination pathways:
Thermochemical Data :
| Parameter | Value | Source |
|---|---|---|
| Enthalpy of decomposition (ΔH) | -81 ± 2 kJ/mol | |
| Activation energy (Eₐ) | 98 kJ/mol |
Cross-Coupling Reactions
This compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):
Optimized Conditions :
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Solvent: THF/H₂O (3:1)
-
Yield: 78–85%.
Analytical Characterization
Key techniques for monitoring reactions:
Reaction Kinetics and Thermodynamics
-
Activation Parameters :
-
Solvent Effects :
Reaction rates in polar aprotic solvents (e.g., DMF) are 3–5× faster than in protic solvents.
Comparison with Similar Compounds
Key Observations :
- The iodine atom in this compound significantly increases its molecular weight compared to non-halogenated tert-butyl esters (e.g., the pyrrolidine derivative in ).
- Tert-butyl alcohol’s low molecular weight and volatility contrast with the iodinated ester’s higher stability and lower vapor pressure .
Chemical Reactivity
This compound
- The iodine atom facilitates elimination reactions (e.g., dehydroiodination to form alkenes) and nucleophilic substitutions (e.g., iodide displacement by alcohols or amines) .
- The tert-butyl group confers resistance to base-mediated hydrolysis but is susceptible to acid-catalyzed cleavage , releasing isobutylene gas .
tert-Butyl Alcohol
tert-Butyl Pyrrolidine Carboxylate
- Lacks halogens, making it inert toward elimination but suitable as a protecting group in peptide synthesis .
Q & A
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